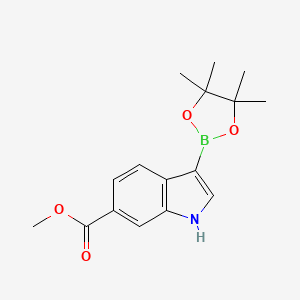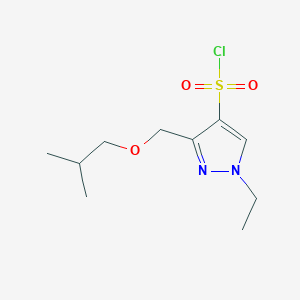![molecular formula C22H17N3O6S2 B3005754 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 886912-54-5](/img/structure/B3005754.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-substituted arylsulfonamides involves the reaction of aromatic ketones with aldehydes, followed by condensation with hydroxylamine and further reactions with other reagents like formaldehyde and benzocaine . The synthesis of N-substituted imidazolylbenzamides describes the use of the 1H-imidazol-1-yl moiety as a key functional group . The synthesis of thiazole derivatives includes the formation of benzohydrazides and subsequent reactions to introduce the thiazole ring .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using techniques such as IR spectroscopy, 1H NMR, and elemental analysis . The compounds exhibit different molecular conformations and modes of supramolecular aggregation, influenced by the nature of the substituents on the benzamide ring .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the substituents on the benzamide ring. For example, the presence of electron-donating groups like hydroxyl, amino, and methoxy groups can enhance antimicrobial activity, while electron-withdrawing groups like nitro substituents tend to decrease activity . The introduction of the imidazolyl group has been shown to confer cardiac electrophysiological activity, indicating that the chemical structure can be tailored to target specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the antimicrobial and antitumor activities suggest that these compounds have sufficient stability and bioavailability to exert their biological effects. The presence of sulfonamide groups can influence the solubility and pharmacokinetic properties of these molecules .
Relevant Case Studies
Several of the synthesized compounds have been evaluated for their biological activities. For example, a series of N-substituted arylsulfonamides showed growth inhibitory activity against human tumor cell lines, with one compound exhibiting significant selectivity toward melanoma cells . Another study evaluated the anti-tubercular activity of novel benzamide derivatives against Mycobacterium tuberculosis . The antimicrobial evaluation of thiazole derivatives revealed that substituents on the phenyl ring play a crucial role in determining the activity spectrum .
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c1-29-15-6-8-16(9-7-15)33(27,28)25-14-4-2-13(3-5-14)21(26)24-22-23-17-10-18-19(31-12-30-18)11-20(17)32-22/h2-11,25H,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAJZCTDFIIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

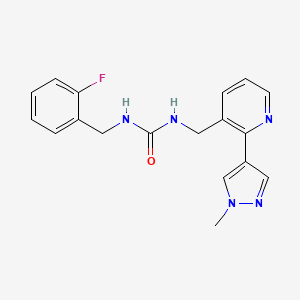
![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)
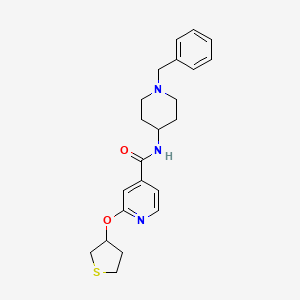
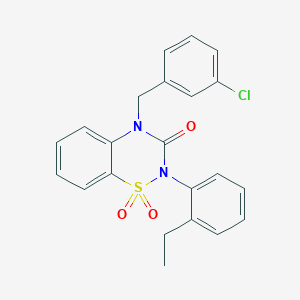
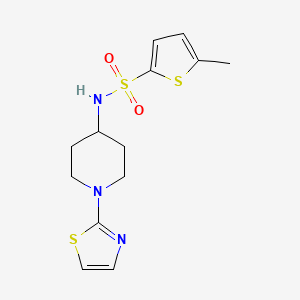
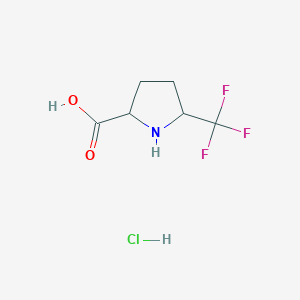
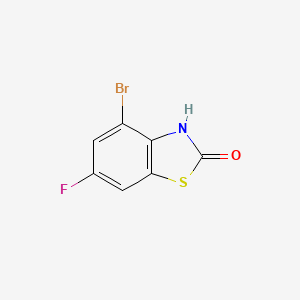
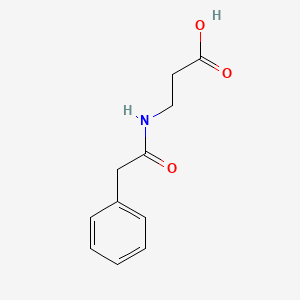
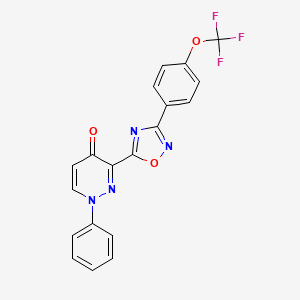
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)
